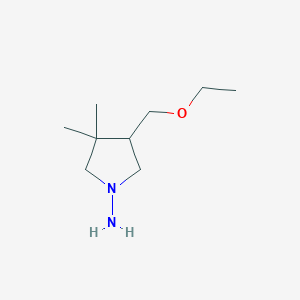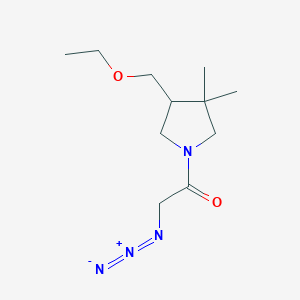
6-(1-acetylpiperidin-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Vue d'ensemble
Description
The compound “6-(1-acetylpiperidin-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a chemical compound that has been mentioned in various scientific literature . It is also known as GSK-3326595 and EPZ015938 . It is an orally active, potent, and selective inhibitor of protein arginine methyltransferase 5 (PRMT5) that potently inhibits tumor growth in vitro and in vivo in animal models .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular weight of 452.559 and its chemical formula is C24H32N6O3 . The exact structure can be found in various databases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 452.559 and a chemical formula of C24H32N6O3 . Other specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Quantum Chemical Properties and Cytotoxic Activity
- The compound has been explored for its quantum chemical properties using Density Functional Theory (DFT). The study investigated molecular properties like HOMO, LUMO, energy gap, ionization potential, chemical hardness, softness, electronegativity, and dipole moment. These properties are crucial for understanding the reactivity and interaction of the compound with other molecules. Furthermore, its derivatives have shown cytotoxic activities against human liver cancer (HepG2) and breast cancer (MDA-MB-231) cell lines, indicating its potential in cancer research (Kökbudak et al., 2020).
Antiviral Applications
- Novel compounds structurally related to 6-(1-acetylpiperidin-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one have been synthesized and demonstrated potential against the variola virus. The study included molecular modeling and docking studies to explore the binding interactions and drug-like properties of these compounds, showing promising results in inhibiting the virus (Gerçek et al., 2022).
Antimicrobial and Anticancer Applications
- The compound and its derivatives have been extensively studied for their antimicrobial and anticancer activities. Various studies have synthesized different derivatives and tested them against numerous bacterial and cancer cell lines. The findings suggest that certain derivatives exhibit potent antimicrobial and anticancer properties, making them valuable candidates for further drug development (Sharma et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been reported to target theFibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .
Mode of Action
Compounds that target fgfrs typically work by inhibiting the receptor’s activity, which can lead to a decrease in cell proliferation and migration, and an increase in apoptosis .
Biochemical Pathways
FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Result of Action
Fgfr inhibitors generally result in decreased cell proliferation and increased apoptosis, particularly in cancer cells .
Safety and Hazards
Propriétés
IUPAC Name |
6-(1-acetylpiperidin-4-yl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-7(15)14-4-2-8(3-5-14)9-6-10(16)13-11(17)12-9/h6,8H,2-5H2,1H3,(H2,12,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDSRWLFLWGLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B1480993.png)
![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1480994.png)





